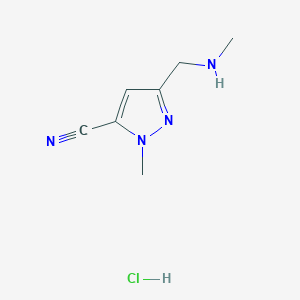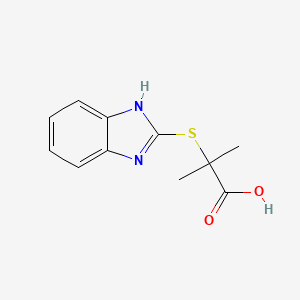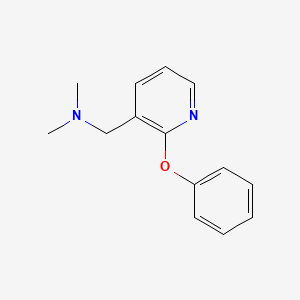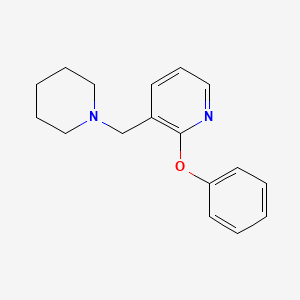
LANTADENE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lantadenes are naturally occurring pentacyclic triterpenoids found in the leaves of the plant Lantana camara . These compounds are known for their toxic effects on livestock, causing symptoms such as photosensitivity and hepatotoxicity . The most abundant and bioactive lantadenes are Lantadene A and this compound B .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lantadenes can be semi-synthetically prepared from the leaves of Lantana camara. The leaves are dried, ground into a fine powder, and extracted with methanol . The methanol extract is then subjected to various purification processes to isolate lantadenes .
Industrial Production Methods: Industrial production of lantadenes involves large-scale extraction from Lantana camara leaves. The process includes drying the leaves, grinding them into a fine powder, and extracting with methanol or other suitable solvents . The extract is then purified using techniques such as chromatography to obtain pure lantadenes .
Analyse Des Réactions Chimiques
Types of Reactions: Lantadenes undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of lantadenes can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of lantadenes, which may exhibit different biological activities .
Applications De Recherche Scientifique
Lantadenes have a wide range of scientific research applications:
Mécanisme D'action
The exact mechanism of action of lantadenes is not fully understood. they are thought to inhibit the function of the sodium-potassium pump within the cell membranes of biliary epithelial cells in the liver . This inhibition affects the production and control of bile, leading to hepatotoxicity . Additionally, lantadenes exhibit antioxidant activity through different mechanisms towards various free radicals .
Comparaison Avec Des Composés Similaires
Lantadenes are compared with other pentacyclic triterpenoids such as betulinic acid, ursolic acid, and lupeol . These compounds share similar structural features but differ in their biological activities and applications . For instance:
Betulinic Acid: Known for its anticarcinogenic and anti-HIV activities.
Ursolic Acid: Exhibits significant anti-inflammatory and anticancer properties.
Lupeol: Acts as a competitive inhibitor of trypsin and chymotrypsin and has anti-inflammatory properties.
Lantadenes are unique due to their specific toxic effects on livestock and their potential as bioactive compounds in various fields .
Propriétés
Numéro CAS |
11111-47-0 |
|---|---|
Formule moléculaire |
C12H18O8 |
Poids moléculaire |
0 |
Synonymes |
LANTADENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







